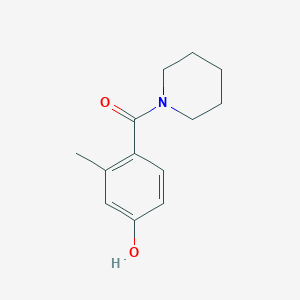
(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone
Descripción general
Descripción
“(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone” is a chemical compound with the molecular formula C9H10O2 . It is also known by other names such as 4’-hydroxy-2’-methylacetophenone, 1-4-hydroxy-2-methylphenyl ethanone, 4-hydroxy-2-methylacetophenone, 2-methyl-4-hydroxyacetophenone, and others .
Molecular Structure Analysis
The molecular structure of “(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone” can be represented by the SMILES stringCC(=O)C1=CC=C(O)C=C1C . This indicates that the compound has a carbonyl group (=O) attached to a methyl group (CH3) and a phenyl ring (C6H5), which is substituted with a hydroxyl group (-OH) and a methyl group (CH3). Physical And Chemical Properties Analysis
“(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone” has a molecular weight of 150.18 g/mol . It is an off-white to beige to tan powder . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several studies have synthesized derivatives of (4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone to explore their antimicrobial potential. For instance, research has led to the development of new molecular entities exhibiting significant antimicrobial activities. These entities are designed to target microbial infections effectively, showing a promising avenue for developing new antimicrobial agents (Asian Journal of Chemistry, 2017).
Anticancer Activities
The compound and its derivatives have also been investigated for their potential anticancer properties. For example, novel derivatives have been synthesized to explore their antileukemic activity, highlighting the piperidine framework's role in anticancer efficacy. These studies suggest that certain derivatives can inhibit the growth of human leukemia cells, offering a pathway for developing new anticancer treatments (Chemical Biology & Drug Design, 2011).
Chemical Synthesis and Structural Analysis
In the realm of chemical synthesis, the compound has served as a cornerstone for synthesizing various sulfur-containing analogues targeting the vesicular acetylcholine transporter in the brain, showcasing its versatility in creating bioactive molecules for neurological research (ChemMedChem, 2018). Additionally, structural analyses have been conducted to understand the compound's configuration better and its interactions at the molecular level, providing insights into its mechanism of action and facilitating the design of more effective derivatives (Acta Crystallographica Section E: Crystallographic Communications, 2015).
Propiedades
IUPAC Name |
(4-hydroxy-2-methylphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-9-11(15)5-6-12(10)13(16)14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPLPHTVHZLKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409466.png)
![5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1409467.png)

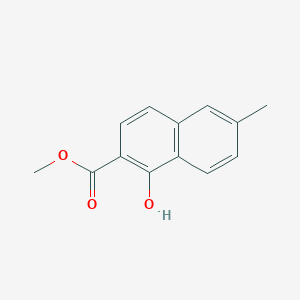


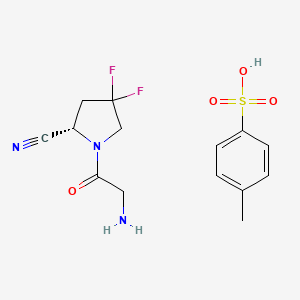

![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)
![4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409480.png)
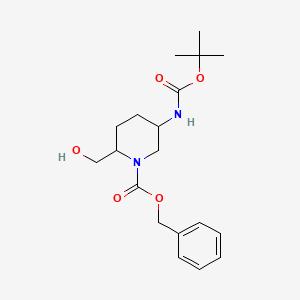
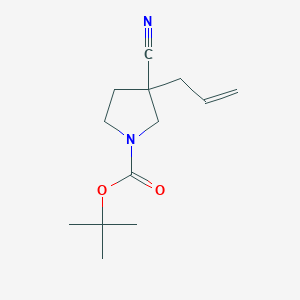

![4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409487.png)